molecular formula C19H20FN5O2 B1426473 methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate CAS No. 1306753-61-6

methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B1426473
CAS No.: 1306753-61-6
M. Wt: 369.4 g/mol
InChI Key: PFDQHCZZUNVQKX-ZHACJKMWSA-N
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Description

Methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a useful research compound. Its molecular formula is C19H20FN5O2 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Regioselective and Regiospecific Reactions : This compound is involved in selective reactions, such as regiospecific reactions in certain solvents leading to the formation of a pyridone cycle, and regioselective cyclization resulting in fused 1,2-diazepines. These reactions are significant for understanding the chemical behavior and potential applications of this compound (Didenko et al., 2010).

  • Reactions with Thiourea and Its Mechanism : The compound undergoes a reaction with thiourea in dimethylformamide, involving ANRORC rearrangement and N-formylation. This reaction is crucial for understanding the compound's reactivity and potential applications in chemical synthesis (Ledenyova et al., 2018).

  • Synthesis of Novel Derivatives : This compound is a key intermediate in the synthesis of various derivatives, including pyrazolo[5,1-c]-1,2,4-triazine and 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives, which have shown moderate effects against some bacterial and fungal species, suggesting its potential in medicinal chemistry (Abdel‐Aziz et al., 2008).

  • Stability and Reactivity Studies : Investigations into the stability of the pyrazolo[5,1-c][1,2,4]triazine system to various reagents and oxidants have provided insights into the compound's reactivity, which is vital for its potential applications in synthetic chemistry (Ivanov et al., 2018).

  • Role in Synthesis of Antimicrobial Agents : Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating potential as antimicrobial agents. This underscores the importance of this compound in the development of new pharmaceuticals (Mabkhot et al., 2016).

Properties

IUPAC Name

methyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2/c1-5-14-16(12-6-8-13(20)9-7-12)18-22-21-17(19(26)27-4)15(25(18)23-14)10-11-24(2)3/h6-11H,5H2,1-4H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDQHCZZUNVQKX-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)F)C(=O)OC)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)F)C(=O)OC)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Reactant of Route 3
methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Reactant of Route 6
methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

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